molecular formula C21H28N2O4S B12192828 N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B12192828
M. Wt: 404.5 g/mol
InChI Key: AXLSLUQPOXELKW-UHFFFAOYSA-N
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Description

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring substituted with butyl, dimethyl, and phenylsulfonyl groups, along with a tetrahydrofuran-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the butyl, dimethyl, and phenylsulfonyl groups. The final step involves the formation of the tetrahydrofuran-2-carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acid catalysts for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C21H28N2O4S/c1-4-5-13-23-16(3)15(2)19(28(25,26)17-10-7-6-8-11-17)20(23)22-21(24)18-12-9-14-27-18/h6-8,10-11,18H,4-5,9,12-14H2,1-3H3,(H,22,24)

InChI Key

AXLSLUQPOXELKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C1NC(=O)C2CCCO2)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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